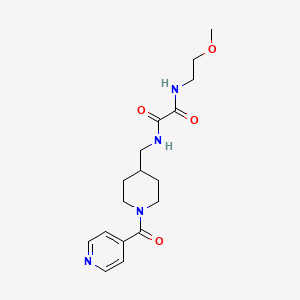

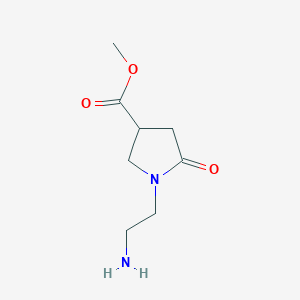

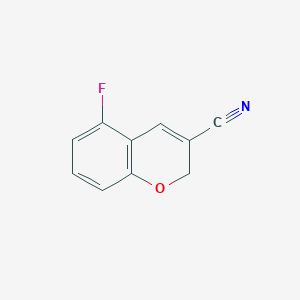

![molecular formula C19H15N3O2S B2885500 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203220-67-0](/img/structure/B2885500.png)

1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a urea derivative, which means it contains a functional group with the pattern (R1-N(-R2)-C=O-N(-R3)-R4). Urea derivatives are widely used in medicinal chemistry due to their versatile biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an aromatic aldehyde with o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .Chemical Reactions Analysis

The compound, due to its structure, might undergo various chemical reactions. For instance, the thiophene ring might undergo electrophilic aromatic substitution reactions. The urea group might participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the aromatic rings and the urea group can influence its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibitors :

- Flexible urea derivatives have been synthesized and assessed for antiacetylcholinesterase activity. These compounds, designed with optimal chain lengths and appropriate substitutions, show high inhibitory activities, suggesting their potential application in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).

Inhibitors of Rho Associated Protein Kinases :

- Ureas with a pyridylthiazole base have been identified as potent inhibitors of ROCK1 and 2, enzymes involved in various physiological processes. These inhibitors show significant potency, with variations in activity based on their structural modifications (Pireddu et al., 2012).

Formation of Heterocyclic Compounds :

- Research on the reactions of phenyl(trichloromethyl)carbinol with substituted ureas has led to the formation of various heterocyclic compounds. This process is crucial for synthesizing diverse molecular structures with potential applications in medicinal chemistry (Reeve & Coley, 1979).

Antihyperglycemic Agents :

- Studies have synthesized urea-based compounds showing antihyperglycemic potency, indicating their potential use in diabetes management. These compounds have been evaluated in animal models for their therapeutic index (Cantello et al., 1994).

Anticancer Applications :

- Urea derivatives have been synthesized and evaluated for their anticancer activity. Specific compounds in this category have shown promising results in cancer cell line assays, highlighting their potential in cancer treatment strategies (Nammalwar et al., 2010).

Antimicrobial Activity :

- Certain urea derivatives exhibit good antimicrobial activity, which could be valuable in developing new antibiotics or antifungal agents (Haranath et al., 2007).

Non-linear Optical Behavior :

- Urea compounds have been analyzed for their non-linear optical behavior, indicating their potential application in photonics and optoelectronics (Lestard et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c23-19(20-12-15-4-3-11-25-15)21-14-9-7-13(8-10-14)18-22-16-5-1-2-6-17(16)24-18/h1-11H,12H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNLGDRAHABWSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

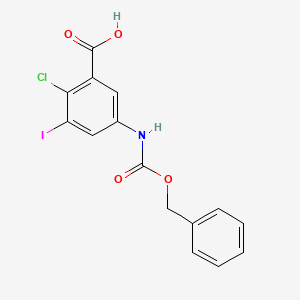

![1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B2885417.png)

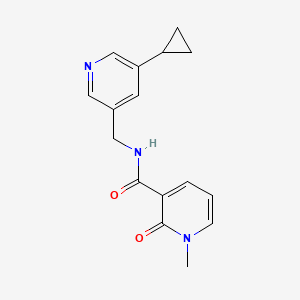

![N-(3,4-Dimethylphenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2885419.png)

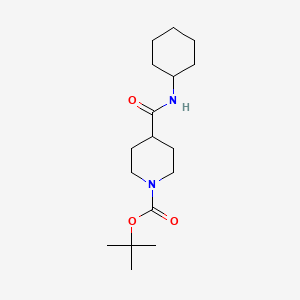

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2885421.png)

![Methyl 5-cyano-4-(2-ethoxyphenyl)-6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2885424.png)

![1-(4-chlorobenzyl)-5-nitro-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2885437.png)